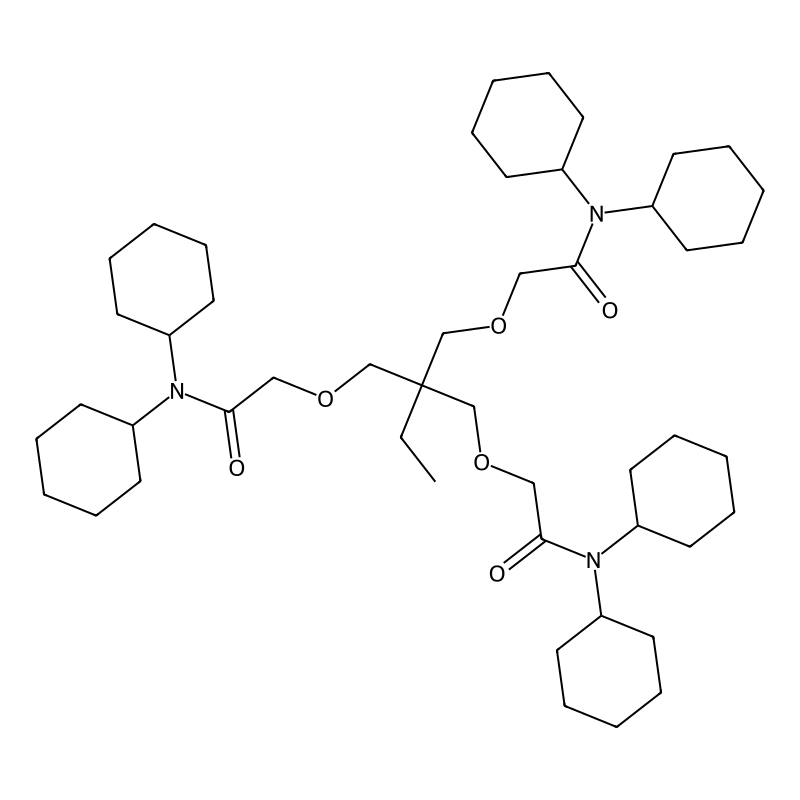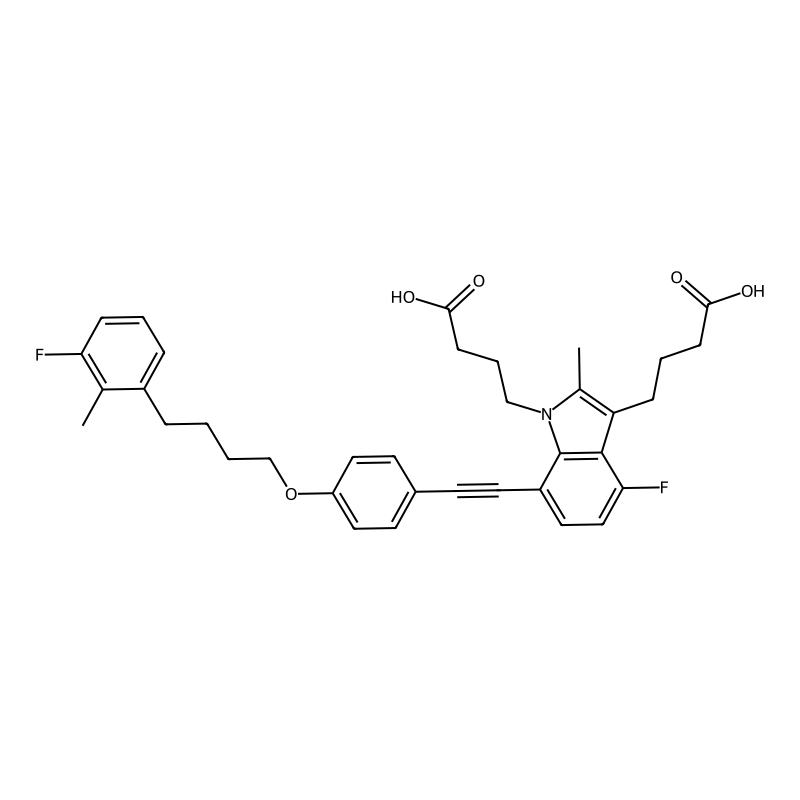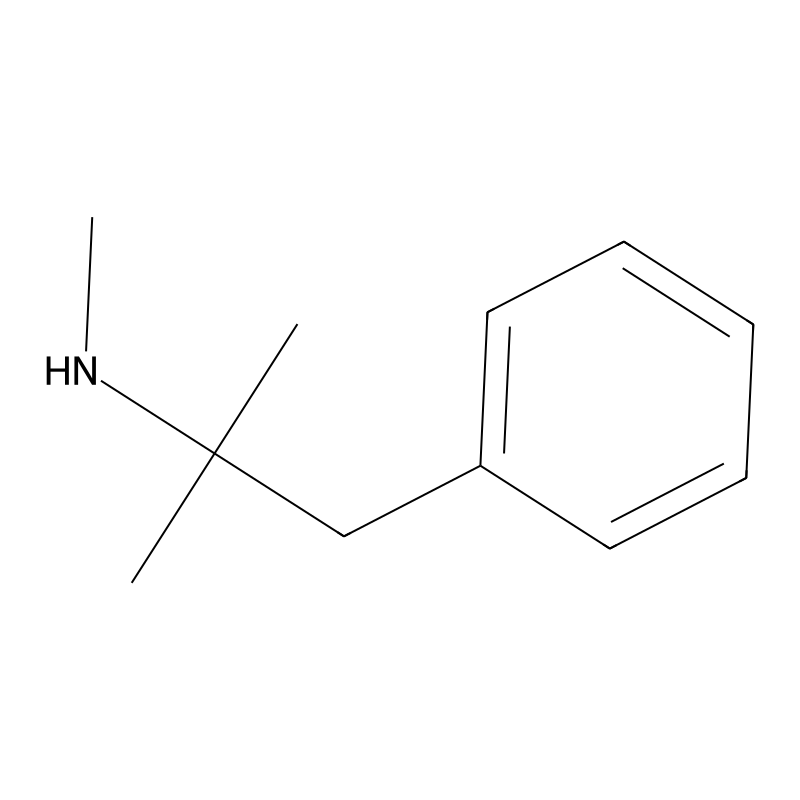Lithium ionophore VIII

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lithium ionophore VIII is a synthetic compound characterized by its ability to selectively transport lithium ions across lipid membranes. It is notable for its high selectivity for lithium over other cations, making it a valuable tool in both analytical and biological applications. The molecular structure of Lithium ionophore VIII includes multiple oxygen binding sites that facilitate the formation of stable complexes with lithium ions, contributing to its effectiveness as an ion carrier.
Lithium ionophore VIII primarily undergoes complexation reactions with lithium ions. These reactions are facilitated by the compound's multiple oxygen atoms, which bind to the lithium ions, forming stable complexes. The typical reaction conditions involve solvents such as nitrobenzene and water, with specific pH and temperature maintained to optimize complex formation. The major product of these reactions is the lithium ion complex, which is highly stable and applicable in various analytical contexts.
In biological systems, Lithium ionophore VIII plays a significant role in studies related to lithium ion transport. Its selectivity for lithium ions makes it an important compound for investigating the effects of lithium on cellular processes. Research has shown that Lithium ionophore VIII can influence cellular mechanisms by modulating lithium levels, which is particularly relevant in the context of treatments for bipolar disorder where lithium is commonly used .
The synthesis of Lithium ionophore VIII typically involves a reaction between hexacyclohexylamine and 3-oxabutyramide under controlled conditions. This reaction generally takes place in solvents like nitrobenzene at elevated temperatures to ensure complete conversion. In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing high-purity reagents and advanced techniques such as recrystallization and chromatography for purification.
Lithium ionophore VIII has diverse applications across several fields:
- Chemistry: It is utilized in the development of ion-selective electrodes for detecting and quantifying lithium ions in various samples.
- Biology: The compound aids in research involving lithium ion transport and its biological implications.
- Medicine: It is instrumental in creating diagnostic tools for monitoring lithium levels in patients undergoing therapy.
- Industry: Lithium ionophore VIII is also used in the production of lithium-ion batteries, enhancing their performance and efficiency .
Studies on Lithium ionophore VIII have demonstrated its effectiveness as a receptor not only for lithium but also for other cations such as strontium and europium. These studies reveal that the compound forms strong interactions with these cations through its oxygen binding sites, highlighting its versatility beyond just lithium transport. The interaction dynamics are essential for understanding how Lithium ionophore VIII can be applied in various analytical techniques and biological studies .
Lithium ionophore VIII can be compared with several other ionophores that also facilitate cation transport. Here are some notable examples:
- Valinomycin: Primarily selective for potassium ions; it has a different binding mechanism compared to Lithium ionophore VIII.
- Nonactin: Similar to valinomycin but has a broader selectivity profile.
- Ionomycin: Known for transporting calcium ions rather than lithium.
- Carbonate Ionophore VII: Selective for carbonate ions; it serves different purposes than Lithium ionophore VIII.
- Magnesium Ionophore IV: Specifically designed for magnesium ions, showcasing different selectivity characteristics.
Uniqueness of Lithium Ionophore VIII
Lithium ionophore VIII stands out due to its exceptional selectivity for lithium ions over sodium and potassium, attributed to its unique molecular structure that optimizes binding interactions with lithium. This specificity makes it particularly useful in applications requiring precise measurement and manipulation of lithium concentrations, setting it apart from other similar compounds .








